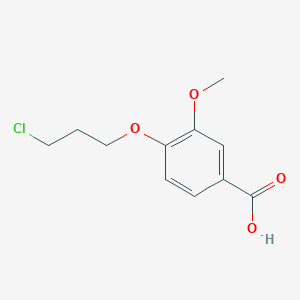










|
REACTION_CXSMILES
|
[H-].[Na+].CC[O:5]CC.N1C=CC=N1.[Cl:13][CH2:14][CH2:15][CH2:16][O:17][C:18]1[CH:25]=[CH:24][C:21]([CH:22]=[O:23])=[CH:20][C:19]=1[O:26][CH3:27]>O1CCCC1>[Cl:13][CH2:14][CH2:15][CH2:16][O:17][C:18]1[CH:25]=[CH:24][C:21]([C:22]([OH:5])=[O:23])=[CH:20][C:19]=1[O:26][CH3:27] |f:0.1|
|


|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC=C1
|
|
Name
|
|
|
Quantity
|
220 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
24.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCOC1=C(C=C(C=O)C=C1)OC
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred for about 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
|
Type
|
CUSTOM
|
|
Details
|
air was sparged into the reactor for about 3 hours
|
|
Duration
|
3 h
|
|
Type
|
STIRRING
|
|
Details
|
to stir at ambient temperature open to the atmosphere for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
ADDITION
|
|
Details
|
Water was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was cooled in an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
concentrated hydrochloric acid (25 ml) was added dropwise
|
|
Type
|
ADDITION
|
|
Details
|
More water was added
|
|
Type
|
CUSTOM
|
|
Details
|
the yellow solid that separated
|
|
Type
|
CUSTOM
|
|
Details
|
was collected
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCCOC1=C(C=C(C(=O)O)C=C1)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.2 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |